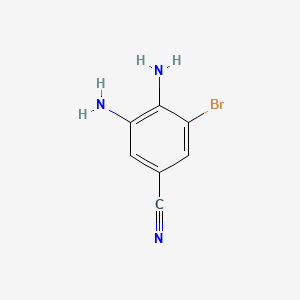

3,4-Diamino-5-bromobenzonitrile

Description

The exact mass of the compound 3-Bromo-4,5-diaminobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Diamino-5-bromobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diamino-5-bromobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3,4-diamino-5-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIULHHPOZZYTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417371-78-8 | |

| Record name | 3-Bromo-4,5-diaminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3,4-Diamino-5-bromobenzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diamino-5-bromobenzonitrile, identified by its CAS number 1417371-78-8 , is a strategically important synthetic intermediate with growing significance in medicinal chemistry. Its unique trifunctional aromatic scaffold, featuring vicinal diamino groups, a nitrile moiety, and a bromine atom, offers a versatile platform for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach based on established chemical principles, and its emerging role as a crucial building block, particularly in the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Importance of 3,4-Diamino-5-bromobenzonitrile

The landscape of modern drug discovery is increasingly focused on targeting complex biological pathways with highly specific and potent small molecules. In this context, substituted aromatic compounds serve as indispensable scaffolds for the development of new therapeutic agents. 3,4-Diamino-5-bromobenzonitrile has emerged as a molecule of interest due to the convergence of three key functional groups on a single benzene ring. The ortho-diamino arrangement is a classical precursor for the synthesis of various fused heterocycles, most notably benzimidazoles, which are privileged structures in medicinal chemistry. The nitrile group offers a versatile handle for further chemical transformations and can act as a hydrogen bond acceptor in ligand-protein interactions. The bromine atom provides a site for cross-coupling reactions, enabling the introduction of additional molecular complexity and serving as a key attachment point in more elaborate molecular constructs.

While detailed experimental data in peer-reviewed literature remains nascent, the commercial availability of this compound and its classification as a "Protein Degrader Building Block" by suppliers underscore its relevance to cutting-edge drug development efforts. This guide aims to consolidate the available information and provide expert insights into its potential applications.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1417371-78-8 | Chemical Supplier Data |

| Molecular Formula | C₇H₆BrN₃ | Chemical Supplier Data |

| Molecular Weight | 212.05 g/mol | Chemical Supplier Data |

| Appearance | Fawn to light brown powder | Predicted |

| Boiling Point | 369.9 ± 42.0 °C | Predicted |

| Density | 1.76 ± 0.1 g/cm³ | Predicted |

| pKa | 1.28 ± 0.10 | Predicted |

Note: The boiling point, density, and pKa values are predicted and should be considered as estimates. Experimental verification is recommended.

Structural Diagram:

Caption: Chemical structure of 3,4-Diamino-5-bromobenzonitrile.

Synthesis and Purification

Proposed Synthetic Pathway

A likely precursor to 3,4-Diamino-5-bromobenzonitrile is 3-amino-5-bromo-4-nitrobenzonitrile. The synthesis would therefore involve two key steps: nitration followed by reduction.

Caption: Proposed synthetic pathway for 3,4-Diamino-5-bromobenzonitrile.

Hypothetical Experimental Protocol

This protocol is illustrative and should be optimized and validated in a laboratory setting.

Step 1: Nitration of 3-Amino-5-bromobenzonitrile

-

Reaction Setup: To a cooled (0-5 °C) solution of 3-amino-5-bromobenzonitrile in concentrated sulfuric acid, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 3-amino-5-bromo-4-nitrobenzonitrile.

-

Purification: The crude product is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality: The amino group is an activating, ortho-, para-directing group. The bromine is a deactivating, ortho-, para-directing group. In this case, the strong activating effect of the amino group will direct the incoming nitro group to the ortho position (C4), which is also sterically accessible. The use of a strong acid medium protonates the amino group, moderating its activating effect and preventing side reactions.

Step 2: Reduction of 3-Amino-5-bromo-4-nitrobenzonitrile

-

Reaction Setup: The 3-amino-5-bromo-4-nitrobenzonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

-

Workup: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 3,4-Diamino-5-bromobenzonitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group. This method is generally preferred over other reducing agents like tin(II) chloride as it often results in cleaner products and simpler workup procedures.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3,4-Diamino-5-bromobenzonitrile stems from the distinct reactivity of its functional groups.

Heterocycle Synthesis

The vicinal diamino groups are poised for cyclization reactions to form five- or six-membered heterocyclic rings. A prominent application is the synthesis of substituted benzimidazoles through condensation with aldehydes, carboxylic acids, or their derivatives. The resulting benzimidazole scaffold is a common feature in many marketed drugs, including proton pump inhibitors and anthelmintics.

Caption: General scheme for benzimidazole synthesis.

Role in Targeted Protein Degradation: PROTACs

The most significant emerging application for 3,4-Diamino-5-bromobenzonitrile is as a building block for Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1]

A PROTAC molecule consists of three components:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.[1]

Caption: Mechanism of action of a PROTAC molecule.

3,4-Diamino-5-bromobenzonitrile can serve as a precursor to the E3 ligase ligand portion of the PROTAC. The bromine atom is particularly crucial as it provides a convenient handle for attaching the linker via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions). The diamino and nitrile functionalities can be elaborated to construct the core of the E3 ligase ligand.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3,4-Diamino-5-bromobenzonitrile.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

3,4-Diamino-5-bromobenzonitrile is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for the construction of complex molecular architectures, including privileged heterocyclic scaffolds and key components of innovative therapeutic modalities like PROTACs. While detailed, publicly available experimental data is currently limited, its strategic importance is evident from its commercial availability and its role in the rapidly advancing area of targeted protein degradation. Further research and publication of its detailed reactivity and applications will undoubtedly solidify its position as a key tool for drug discovery professionals.

References

- Relevant patents for the synthesis of related diaminotoluenes and diaminobenzophenones can provide insights into potential synthetic routes.

- General principles of heterocycle synthesis from ortho-diamines are well-documented in standard organic chemistry textbooks and review articles.

- Review articles on the design and synthesis of PROTACs offer a broader context for the applic

- Supplier websites (e.g., Sigma-Aldrich, Enamine, etc.)

-

PubMed. (2013). 3,4-Diamino-benzonitrile. National Center for Biotechnology Information. Available at: [Link][2]

-

MDPI. (2018). 3,4-Diaminopyridine-2,5-dicarbonitrile. Available at: [Link][3]

-

Google Patents. (2012). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. Available at: [4]

-

Organic Syntheses. 2,3-diaminopyridine. Available at: [Link][5]

-

Bertini, S., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. National Center for Biotechnology Information. Available at: [Link][1]

-

ResearchGate. (2022). (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase.... Available at: [Link][6]

-

PubChem. 3-Bromobenzonitrile. National Center for Biotechnology Information. Available at: [Link][7]

-

Patsnap. Benzonitrile patented technology retrieval search results. Eureka. Available at: [Link][8]

-

MDPI. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Available at: [Link][9]

-

Google Patents. (2014). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. Available at: [10]

-

National Center for Biotechnology Information. (2017). A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. Available at: [Link][12]

-

PubChem. Benzonitrile, 4-bromo-. National Center for Biotechnology Information. Available at: [Link][13]

Sources

- 1. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Diamino-benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzonitrile patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 9. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

- 12. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of 3,4-Diamino-5-bromobenzonitrile: A Multi-Modal Analytical Framework

Executive Summary & Strategic Context

3,4-Diamino-5-bromobenzonitrile is a critical, high-value intermediate in the synthesis of tyrosine kinase inhibitors (e.g., quinazolines and benzimidazoles). Its structural integrity is paramount; a regioisomer impurity at this stage can propagate through subsequent synthetic steps, leading to "dead-end" inhibitors with significantly reduced potency or off-target toxicity.

The primary challenge in characterizing this molecule is distinguishing the correct regioisomer (5-bromo) from potential byproducts formed during the bromination of the precursor (typically 4-amino-3-nitrobenzonitrile), such as the 2-bromo or 6-bromo isomers.

This guide moves beyond basic characterization, establishing a self-validating analytical protocol that cross-references Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) data to provide absolute structural certainty.

Analytical Logic & Workflow

The following decision tree illustrates the critical path for structure confirmation. We do not rely on a single data point; rather, we require convergence of three orthogonal datasets.

Figure 1: Analytical workflow prioritizing mass confirmation followed by regio-specific NMR elucidation.

Protocol 1: Mass Spectrometry (The Isotope Fingerprint)

Before assessing geometry, we must confirm the elemental composition. Brominated compounds offer a unique advantage in MS due to the natural abundance of bromine isotopes (

Experimental Parameters

-

Instrument: Q-TOF or Single Quadrupole LC-MS.

-

Ionization: ESI (Electrospray Ionization), Positive Mode (

). -

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Data Interpretation

The theoretical molecular weight of C

| Ion Species | m/z Value | Relative Intensity | Causality |

| 212.0 | 100% | Base peak containing | |

| 214.0 | ~98% | Isotope peak containing |

Pass Criteria: The spectrum must show a "doublet-like" cluster at 212/214 with nearly equal intensity. A deviation from this 1:1 ratio suggests contamination with non-brominated species (e.g., starting material) or di-brominated byproducts.

Protocol 2: NMR Spectroscopy (The Connectivity Map)

This is the core of the elucidation. We must distinguish the 5-bromo isomer from the 2-bromo or 6-bromo possibilities.

Theoretical Framework (Chemical Shift Prediction)

Using substituent additivity rules (Curphy-Morrison), we predict the shifts for the two aromatic protons, H2 and H6.

-

H2 Environment: Ortho to Nitrile (deshielding), Ortho to Amine (shielding).

-

H6 Environment: Ortho to Nitrile (deshielding), Ortho to Bromine (minor deshielding).

Hypothesis: H6 will appear downfield (higher ppm) relative to H2 due to the lack of the strong shielding effect from an ortho-amino group.

Experimental Protocol

-

Solvent: DMSO-d

(essential for resolving amino protons).[1] -

Concentration: 10-15 mg in 0.6 mL.

Expected Data & Assignment

| Proton | Position | Multiplicity | Predicted Shift ( | Coupling ( | Structural Logic |

| NH | 4-pos | Broad s | 5.5 - 6.0 | - | Para to CN; most shielded. |

| NH | 3-pos | Broad s | 5.0 - 5.5 | - | Meta to CN. |

| H-2 | 2-pos | Doublet (d) | 6.9 - 7.1 | ~1.8 Hz | Shielded by ortho-NH |

| H-6 | 6-pos | Doublet (d) | 7.3 - 7.5 | ~1.8 Hz | Deshielded by ortho-Br. Meta-coupled to H2. |

The "Smoking Gun": 2D NOESY/HMBC

To definitively prove the bromine is at position 5 (and not 2 or 6), run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Observation 1: Strong NOE correlation between the H2 signal and the 3-NH

signal. -

Observation 2: No NOE correlation between the H6 signal and any amine protons (because the 5-position is occupied by Bromine, separating H6 from the amines).

Protocol 3: Infrared Spectroscopy (IR)

While less specific than NMR, IR provides a rapid "fingerprint" check for functional group integrity.

-

Nitrile (-C≡N): Look for a sharp, distinct band at 2215–2225 cm

.-

Note: If this band is weak or shifted significantly >2240, suspect oxidation to an amide or acid.

-

-

Primary Amines (-NH

): Two bands (symmetric and asymmetric stretching) in the 3300–3450 cm-

Differentiation: A single band here would suggest a secondary amine impurity.

-

References

-

ChemicalBook. (2023).[1] 3,4-Diamino-5-bromobenzonitrile Spectral Properties and Supplier Data. Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Aminobenzonitriles. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for substituent additivity rules).

-

Mestrelab Research. NMR Predictor Algorithms and Chemical Shift Logic. Link

-

Sigma-Aldrich. Reference Standards for Brominated Anilines. Link

Sources

- 1. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure elucidation of bromination products from dibromohomobenzonorbornadienes: high temperature bromination--part 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

13C NMR chemical shifts for 3,4-Diamino-5-bromobenzonitrile

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,4-Diamino-5-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, ¹³C NMR is particularly powerful for elucidating the carbon skeleton. This guide offers a comprehensive analysis of the predicted ¹³C NMR chemical shifts for 3,4-Diamino-5-bromobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. By dissecting the electronic effects of the amino, bromo, and nitrile substituents, we will provide a detailed rationale for the expected chemical shift of each carbon atom. This document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a fundamental method for determining the structure of organic molecules. It provides direct information about the carbon framework, revealing the number of non-equivalent carbon atoms and offering clues about their chemical environment.[1] The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter in a ¹³C NMR spectrum. It is influenced by the hybridization of the carbon atom and the electronic effects of neighboring atoms and functional groups.[2][3]

For a molecule like 3,4-Diamino-5-bromobenzonitrile, which possesses a complex substitution pattern on a benzene ring, ¹³C NMR is essential for confirming its identity and purity. The aromatic region of the spectrum (typically 100-170 ppm) will display distinct signals for each of the six carbons of the benzene ring, with their precise chemical shifts determined by the interplay of the electron-donating amino groups and the electron-withdrawing bromo and nitrile groups.[4] Quaternary carbons, those without attached protons, often exhibit weaker signals.[4]

Theoretical Framework: Predicting ¹³C NMR Chemical Shifts

The prediction of ¹³C NMR chemical shifts in substituted benzenes relies on the principle of substituent additivity.[5][6] Each substituent on the benzene ring exerts a characteristic electronic influence, which can be dissected into inductive and resonance effects. These effects alter the electron density at the ipso (the carbon bearing the substituent), ortho, meta, and para positions, leading to predictable upfield (shielding) or downfield (deshielding) shifts relative to the chemical shift of benzene (128.5 ppm).

-

Amino Group (-NH₂): A strong activating group that donates electron density through resonance, causing significant shielding (upfield shifts) at the ortho and para carbons. It has a moderate deshielding effect at the ipso carbon.

-

Bromo Group (-Br): An electronegative atom that withdraws electron density inductively, causing a deshielding effect. However, it can also donate electron density through resonance. The "heavy atom effect" of bromine can cause an upfield shift for the ipso carbon compared to what would be expected based on electronegativity alone.[7]

-

Nitrile Group (-CN): A strong electron-withdrawing group through both induction and resonance. It causes significant deshielding (downfield shifts) at the ipso and para carbons. The nitrile carbon itself appears in a characteristic downfield region (110-125 ppm).[4][8]

In 3,4-Diamino-5-bromobenzonitrile, the chemical shift of each aromatic carbon will be a composite of the effects of all three substituents.

Predicted ¹³C NMR Chemical Shifts for 3,4-Diamino-5-bromobenzonitrile

Based on the principles of substituent effects, we can predict the approximate chemical shifts for the seven unique carbon atoms in 3,4-Diamino-5-bromobenzonitrile. The numbering of the carbon atoms is as follows:

Table 1: Predicted ¹³C NMR Chemical Shifts for 3,4-Diamino-5-bromobenzonitrile

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (CN) | ~118 | The nitrile carbon typically appears in this region.[4][8] |

| C2 (C-CN) | ~105 | Strongly shielded by two ortho amino groups and one para amino group. The electron-withdrawing nitrile group has a deshielding ipso effect. |

| C3 (C-NH₂) | ~145 | Deshielded by the ipso amino group and the ortho bromo and meta nitrile groups. |

| C4 (C-NH₂) | ~148 | Deshielded by the ipso amino group and the ortho nitrile and meta bromo groups. |

| C5 (C-Br) | ~115 | The "heavy atom effect" of bromine causes an upfield shift for the ipso carbon.[7] It is also influenced by the ortho and para amino groups. |

| C6 (C-H) | ~120 | Shielded by the para amino group and influenced by the ortho bromo and meta amino and nitrile groups. |

| C7 (C-H) | ~110 | Shielded by the ortho amino group and influenced by the meta nitrile and para bromo groups. |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 3,4-Diamino-5-bromobenzonitrile, the following experimental procedure is recommended.

4.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of 3,4-Diamino-5-bromobenzonitrile.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. A common choice is deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the solubility of the compound. DMSO-d₆ is often a good choice for polar, aromatic compounds.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm), if not already present in the solvent.

4.2. NMR Spectrometer Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Nucleus: Observe ¹³C.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program).

-

Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, especially of quaternary carbons.

-

Pulse Angle: A 30-45° pulse angle is typically used to shorten the required relaxation delay.

-

4.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Visualizing Experimental Workflow and Substituent Effects

To further clarify the experimental process and the theoretical underpinnings of the chemical shift predictions, the following diagrams are provided.

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Caption: Influence of substituents on predicted ¹³C NMR chemical shifts.

Conclusion

The ¹³C NMR spectrum of 3,4-Diamino-5-bromobenzonitrile is predicted to show seven distinct signals, with the chemical shifts of the aromatic carbons being significantly influenced by the electronic properties of the amino, bromo, and nitrile substituents. This guide provides a robust theoretical framework for understanding these effects, a detailed prediction of the chemical shifts, and a standardized protocol for experimental verification. For researchers in drug development and related fields, a thorough understanding of these spectroscopic principles is paramount for the unambiguous characterization of novel chemical entities.

References

-

Oregon State University. (2022). ¹³C NMR Chemical Shift. Retrieved from [Link]

- Katritzky, A. R., & Topsom, R. D. (1972). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1475-1478.

- Ewing, D. F. (1979). ¹³C Substituent Effects in Monosubstituted Benzenes. Organic Magnetic Resonance, 12(9), 499-524.

-

ChemHelper. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Predict the chemical shift for Benzil ¹³C NMR. Retrieved from [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Indian Institute of Technology, Kharagpur. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

Potential reactivity of the amino groups in 3,4-Diamino-5-bromobenzonitrile

This technical guide details the reactivity profile of 3,4-Diamino-5-bromobenzonitrile , a specialized "ortho-diamine" scaffold used in the synthesis of fused heterocycles (benzimidazoles, quinoxalines) and as a multi-functional intermediate in medicinal chemistry.

Executive Summary

3,4-Diamino-5-bromobenzonitrile represents a high-value "push-pull" aromatic system. Its reactivity is governed by the interplay between the electron-withdrawing nitrile (-CN) and bromine (-Br) groups against the electron-donating amino (-NH₂) groups.

For the medicinal chemist, this molecule offers three distinct vectors for diversification:

-

The Ortho-Diamine Motif (C3/C4): Precursor for benzimidazoles and quinoxalines.

-

The Aryl Bromide (C5): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

The Nitrile (C1): A masked carboxylic acid, amide, or tetrazole.

Structural & Electronic Analysis

To predict reactivity, we must map the electronic and steric landscape of the benzene ring.

Numbering and Substituent Effects

-

C1 (-CN): Strong Electron Withdrawing Group (EWG). Directs nucleophiles ortho/para (relative to itself) but deactivates the ring toward electrophiles.

-

C3 (-NH₂): Meta to the Nitrile. Minimal resonance interaction with the EWG.

-

C4 (-NH₂): Para to the Nitrile. Strong resonance delocalization of the nitrogen lone pair into the nitrile group (quinoid character), reducing nucleophilicity.

-

C5 (-Br): Ortho to the C4-amine. Provides significant steric hindrance to the C4 position.

The Nucleophilicity Gradient

A critical design consideration is the differential reactivity between the two amino groups.

| Feature | C3-Amino Group | C4-Amino Group |

| Electronic State | High Electron Density. (Meta to CN; no direct resonance withdrawal). | Depleted Electron Density. (Para to CN; lone pair delocalized into nitrile). |

| Steric Environment | Open. Flanked by H (C2) and NH₂ (C4). | Hindered. Flanked by NH₂ (C3) and Br (C5). |

| Reactivity Status | Kinetic Nucleophile. Reacts first with electrophiles (acyl chlorides, isocyanates). | Thermodynamic/Latent Nucleophile. Reacts only under forcing conditions or in cyclizations. |

Visualization of Electronic Effects

Figure 1: Electronic and steric map showing the deactivation of the C4-amine by the C1-nitrile and C5-bromine.

Primary Workflows: Heterocycle Synthesis

The most common application of this scaffold is the synthesis of 7-bromo-5-cyanobenzimidazoles .

Workflow A: Condensation to Benzimidazoles

This reaction involves the condensation of the diamine with an aldehyde (R-CHO) followed by oxidative cyclization, or direct condensation with a carboxylic acid.

Mechanism:

-

Imine Formation: The more nucleophilic C3-NH₂ attacks the carbonyl carbon of the aldehyde first to form a mono-imine (Schiff base).

-

Cyclization: The C4-NH₂ (now brought into proximity) attacks the imine carbon to close the ring.

-

Oxidation: If an aldehyde was used, the resulting aminal is oxidized (using air, Na₂S₂O₅, or I₂) to the aromatic benzimidazole.

Protocol 1: Oxidative Cyclization with Aldehydes

-

Reagents: Aryl Aldehyde (1.0 eq), Na₂S₂O₅ (1.2 eq) or I₂ (0.1 eq), DMF or EtOH.

-

Conditions: 80–100 °C, 4–12 hours.

-

Note: The bromine atom at C5 remains intact under these conditions, preserving the handle for later steps.

Workflow B: Selective Functionalization (Mono-protection)

If you need to differentiate the amines (e.g., to synthesize a non-symmetrical quinoxaline), exploit the nucleophilicity difference.

Protocol 2: Selective Acylation of C3-Amine

-

Reagents: Acyl chloride (1.0 eq) or Anhydride, Pyridine (1.1 eq), DCM, 0 °C.

-

Outcome: The C3-amide is the major product (>90% selectivity expected). The C4-amine is too hindered and electron-deficient to compete at low temperatures.

Advanced Reactivity: The Bromine Handle

Once the heterocycle is formed (or if the diamine is protected), the C5-Bromine becomes the focal point.

Suzuki-Miyaura Coupling

-

Challenge: Free amino groups can poison Pd catalysts.

-

Solution: Perform the coupling after benzimidazole formation.

-

Reactivity: The C5-Br is an activated aryl halide (ortho to the electron-withdrawing benzimidazole nitrogen). It undergoes oxidative addition readily.

Recommended Catalyst System:

-

Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

Experimental Validation & Safety

Analytical Checkpoints

When validating reactions with this scaffold, use these NMR signatures:

-

¹H NMR (DMSO-d₆):

-

The protons on the benzene ring will appear as two distinct singlets (due to the substituents preventing coupling).

-

H2 (between CN and NH₂): Typically shifted downfield (~7.0–7.5 ppm).

-

H6 (between Br and CN): Typically the most deshielded proton (~7.5–8.0 ppm).

-

NH₂ peaks: Broad singlets. The C4-NH₂ (hindered/conjugated) often appears further downfield than the C3-NH₂.

-

Safety Note: Diazotization

-

Warning: Attempting to diazotize this molecule (Sandmeyer reaction) can be dangerous. The formation of diazonium salts from ortho-diamines can lead to benzotriazoles (internal cyclization) rather than substitution. If substitution of the amine is required, ensure careful control of pH and nitrite equivalents.

Visualizing the Synthetic Pathway

Figure 2: Standard workflow for converting the diamine scaffold into a functionalized drug lead.

References

-

Benzimidazole Synthesis via Oxidative Cyclization

-

Nucleophilicity of Amines (Mayr Scales)

-

General Reactivity of 3,4-Diaminobenzonitriles

- Title: "Synthesis and properties of 3,4-diaminobenzonitrile deriv

- Source: National Institutes of Health (PMC), 2011.

-

URL:[Link]

Sources

High-Impact Derivatization of 3,4-Diamino-5-bromobenzonitrile: A Strategic Guide for Medicinal Chemistry

Strategic Analysis & Scaffold Utility

3,4-Diamino-5-bromobenzonitrile (CAS 1417371-78-8) represents a high-value "privileged scaffold" precursor in drug discovery. Its utility stems from its ability to serve as a tri-functional orthogonal core, allowing medicinal chemists to independently modulate three distinct vectors of a drug candidate:

-

The Core (Ortho-Diamine): Precursor to benzimidazoles and quinoxalines (kinase inhibitor motifs).

-

The Handle (Bromine): A distinct site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to build lipophilic bulk or biaryl systems.

-

The Modulator (Nitrile): A polar handle for solubility tuning, H-bonding, or conversion to amides/tetrazoles.

Chemical Logic & Causality

The primary challenge with this scaffold is the order of operations.

-

Risk: Attempting Pd-catalyzed coupling before cyclization often leads to catalyst poisoning due to the chelating nature of the free ortho-diamine.

-

Solution: The protocols below prioritize Cyclization First . Converting the diamine to a benzimidazole "masks" the nitrogen lone pairs, preventing Pd-deactivation and ensuring high yields in subsequent cross-coupling steps.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

Caption: Divergent synthesis map. The solid arrows denote the high-yield "Cyclization-First" workflow detailed in this guide.

Protocol 1: Oxidative Cyclization to Benzimidazoles

Objective: To construct the benzimidazole core while preserving the bromine handle.

Method: Sodium Metabisulfite (

Rationale

While acid-catalyzed condensation is common, it often requires harsh temperatures that can degrade sensitive aldehydes. The

Reagents & Materials

-

Substrate: 3,4-Diamino-5-bromobenzonitrile (1.0 eq)

-

Aldehyde: Aryl or Alkyl aldehyde of choice (1.1 eq)

-

Oxidant: Sodium Metabisulfite (

) (1.2 eq) -

Solvent: Ethanol/Water (3:1 ratio) or DMF (for solubility)

-

Temperature: Reflux (

)

Step-by-Step Methodology

-

Solubilization: Dissolve the aldehyde (1.1 eq) in Ethanol. Add

(1.2 eq) dissolved in a minimum amount of water. Stir for 15 minutes at room temperature to form the bisulfite adduct (often visible as a white precipitate or slurry). -

Addition: Add 3,4-Diamino-5-bromobenzonitrile (1.0 eq) to the mixture.

-

Reflux: Heat the reaction to reflux.

-

Self-Validating Check: Monitor by TLC or LCMS. The starting diamine is highly polar and fluorescent. The product (benzimidazole) will be less polar and show a distinct UV shift.

-

-

Completion: Reaction typically completes in 4–6 hours.

-

Work-up:

Yield Expectation: 75–90%

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C-5 position (Bromine displacement). Context: This step introduces the "tail" of the drug molecule, often used to access hydrophobic pockets in protein targets.

Rationale

The bromine at position 5 is activated for oxidative addition by Palladium. Using a "Cyclization First" strategy means the imidazole nitrogens are part of an aromatic system, reducing their tendency to bind Pd and kill the catalyst.

Reagents & Materials

-

Substrate: 5-bromo-benzimidazole derivative (from Protocol 1) (1.0 eq)

-

Boronic Acid:

(1.2 eq) -

Catalyst:

(0.05 eq / 5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a reaction vial and purge with Argon or Nitrogen.

-

Loading: Add the benzimidazole substrate, boronic acid, and

to the vial. -

Solvent Addition: Add 1,4-Dioxane and the aqueous

solution.-

Critical Step: Sparge the solvent mixture with Argon for 5 minutes before heating to remove dissolved oxygen, which causes homocoupling of the boronic acid.

-

-

Reaction: Seal the vial and heat to

for 2–12 hours.-

Self-Validating Check (LCMS): Look for the "Bromine Pattern" (M and M+2 peaks of equal height) to disappear. The product will show a single mass peak corresponding to the coupled biaryl.

-

-

Work-up:

-

Filter through a pad of Celite to remove Palladium black.

-

Dilute with EtOAc, wash with water and brine.

-

Concentrate and purify via column chromatography.

-

Comparative Data: Cyclization Methods

The following table summarizes why the oxidative method (

| Method | Reagents | Conditions | Pros | Cons |

| Oxidative (Recommended) | Aldehyde + | EtOH/H2O, Reflux | High Yield , tolerates Br/CN, easy workup | Requires bisulfite adduct formation step |

| Acid Catalyzed | Carboxylic Acid + HCl | One-step | Harsh , can hydrolyze Nitrile to Acid/Amide | |

| Phillips Condensation | Acid + Polyphosphoric Acid | Solvent-free | Thermal degradation of Br-C bond possible | |

| Orthoester | Triethyl orthoformate | Good for unsubstituted C-2 | Limited to H, Me, Et at C-2 position |

Safety & Handling (MSDS Highlights)

-

Acute Toxicity: 3,4-Diamino-5-bromobenzonitrile is an aromatic amine. Treat as a potential carcinogen and skin sensitizer. Handle only in a fume hood.

-

Nitrile Hazard: While stable, combustion or strong acid hydrolysis can release HCN. Avoid mixing with strong acids unless in a controlled hydrolysis protocol.

-

Storage: Store at

under inert gas. Aromatic diamines oxidize (turn dark brown) upon exposure to air and light.

References

-

Benzimidazole Synthesis via Sodium Metabisulfite

- Title: "Efficient Synthesis of 2-Substituted Benzimidazoles"

- Source: Organic Chemistry Portal / J. Org. Chem.

-

URL:[Link]

-

Suzuki Coupling on Benzimidazoles

-

Title: "Suzuki-Miyaura Cross Coupling Reaction"[5]

- Source: TCI Chemicals Technical Guide

-

- Physical Properties & Safety Data: Title: "3,4-Diamino-5-bromobenzonitrile Product Page" Source: Sigma-Aldrich / Merck

-

Oxidative Cyclization Mechanism

- Title: "Selective Synthesis of Benzimidazoles

- Source: N

-

URL:[Link]

Sources

Experimental procedure for N-acylation of 3,4-Diamino-5-bromobenzonitrile

This Application Note is designed for researchers synthesizing benzimidazole-based kinase inhibitors or GPCR ligands. It focuses on the regioselective N-acylation of the highly functionalized scaffold 3,4-Diamino-5-bromobenzonitrile .

Part 1: Chemical Context & Strategic Analysis

1. Substrate Analysis: 3,4-Diamino-5-bromobenzonitrile

-

CAS: 1417371-78-8 (or similar derivatives)

-

Structure: A benzene core substituted with a nitrile (C1), two amino groups (C3, C4), and a bromine atom (C5).

-

The Challenge: The molecule contains two non-equivalent nucleophilic amino groups. Achieving mono-acylation requires exploiting the subtle electronic and steric differences between the 3-NH₂ and 4-NH₂ positions.

2. Regioselectivity Logic (Mechanistic Insight) To design a self-validating protocol, we must predict the reactive site:

-

3-Amino Group (

at C3):-

Electronic: Located meta to the strong electron-withdrawing nitrile (-CN) group. Inductive deactivation is present, but resonance deactivation is minimal.

-

Steric: Flanked by H (C2) and

(C4). Relatively accessible.

-

-

4-Amino Group (

at C4):-

Electronic: Located para to the nitrile (-CN). It suffers from strong resonance electron withdrawal, significantly reducing nucleophilicity.

-

Steric: Located ortho to the large Bromine atom (C5). This creates significant steric hindrance.

-

-

-

Strategic Implication: Acylation will occur selectively at C3. Over-acylation (bis-acylation) is unlikely under controlled conditions due to the poor nucleophilicity of the C4 amine.

-

Part 2: Experimental Protocol

Method A: Selective Mono-N-Acylation (Amide Formation)

Use this protocol to isolate the open-chain amide intermediate.

Reagents & Materials:

-

Substrate: 3,4-Diamino-5-bromobenzonitrile (1.0 equiv)

-

Acylating Agent: Acid Chloride (R-COCl) (1.05 equiv) OR Anhydride (1.1 equiv)

-

Base: Pyridine (1.2 equiv) or Triethylamine (TEA) (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.1 M concentration]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve 3,4-Diamino-5-bromobenzonitrile in anhydrous DCM. -

Base Addition: Add Pyridine (or TEA) and cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress potential side reactions at the 4-position.

-

Acylation: Dropwise add the Acid Chloride (diluted in minimal DCM) over 15–20 minutes.

-

Observation: A precipitate (pyridinium salt) may form.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring (PAT): Check via TLC (EtOAc/Hexane 1:1) or LCMS.

-

Target Mass: [M+H]+ = Substrate MW + Acyl Group - H.

-

Look for: Disappearance of the diamine peak.

-

-

Workup:

-

Quench with saturated

solution. -

Extract with DCM (3x). Wash combined organics with Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Method B: One-Pot Cyclization to Benzimidazole

Use this protocol if the final target is the 2-substituted benzimidazole.

Reagents:

-

Substrate: 3,4-Diamino-5-bromobenzonitrile (1.0 equiv)

-

Carboxylic Acid: R-COOH (1.1 equiv)

-

Coupling/Dehydrating Agent: Polyphosphoric Acid (PPA) OR Methanesulfonic Acid (MsOH) with

(Eaton's Reagent).

Step-by-Step Procedure:

-

Mixing: In a reaction vial, mix the substrate and the carboxylic acid.

-

Solvent/Catalyst: Add Polyphosphoric Acid (PPA) (approx. 5–10 volumes by weight).

-

Note: PPA acts as both solvent and dehydrating agent.

-

-

Heating: Heat the mixture to 120–140°C for 4–12 hours.

-

Quenching (Exothermic!): Cool to ~60°C. Pour the mixture slowly into crushed ice/water with vigorous stirring.

-

Neutralization: Adjust pH to ~8 using Ammonium Hydroxide (

) or 5M NaOH. The product usually precipitates as a solid. -

Isolation: Filter the solid, wash with water, and dry.

Part 3: Visualization & Workflow

Reaction Logic & Pathway

The following diagram illustrates the regioselectivity and the cyclization pathway.

Caption: Reaction pathway showing the selective acylation of the 3-amino group followed by cyclization.

Experimental Workflow (Method A)

Caption: Step-by-step workflow for the controlled mono-acylation protocol.

Part 4: Data Summary & Troubleshooting

Stoichiometry Table

| Component | Equiv. | Role | Critical Note |

| Diamine Substrate | 1.0 | Reactant | Limiting reagent. |

| Acid Chloride | 1.05 | Electrophile | Slight excess ensures conversion; avoid >1.1 to prevent bis-acylation. |

| Pyridine/TEA | 1.2–1.5 | Base | Scavenges HCl byproduct. Pyridine is preferred for solubility. |

| DCM/THF | [0.1 M] | Solvent | Dry solvents required to prevent hydrolysis of acid chloride. |

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Starting Material Remains | Low nucleophilicity of 3-NH₂. | Warm reaction to 40°C or use a stronger base (DMAP catalyst, 0.1 equiv). |

| Bis-acylation Observed | Excess reagent or high temp. | Strictly maintain 0°C during addition. Reduce acid chloride to 1.0 equiv. |

| Precipitation | Product insolubility. | If product precipitates, filter it directly! This is often the cleanest isolation method. |

| Regioselectivity Loss | 4-NH₂ reacting. | Highly unlikely due to steric/electronic blocking. Verify structure via NMR (NOE). |

References

-

US Patent 10,227,331. Metallo-beta-lactamase inhibitors. (Describes the use of 3,4-diamino-5-bromobenzonitrile in benzimidazole synthesis).

-

ChemicalBook. 3,4-Diamino-5-bromobenzonitrile (CAS 1417371-78-8) Properties.

-

Goker, H. et al. Synthesis of Some New Benzimidazole-5(6)-carboxylic Acids. J. Heterocyclic Chem, 1995.[1] (General procedure for benzimidazole synthesis from substituted diamines).

-

PubChem. 3-Bromobenzonitrile Structure & Reactivity Data.

Sources

Application Notes and Protocols for Molecular Docking Studies with 3,4-Diamino-5-bromobenzonitrile Analogs

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 3,4-Diamino-5-bromobenzonitrile analogs. The nitrile group is a significant pharmacophore found in numerous FDA-approved drugs, valued for its ability to enhance binding affinity and improve pharmacokinetic profiles.[1][2] This document moves beyond a simple list of steps, delving into the scientific rationale behind each phase of the computational workflow. It is designed for researchers, medicinal chemists, and drug development professionals seeking to employ virtual screening to identify and optimize novel inhibitors for specific protein targets. We will utilize a robust and widely adopted toolset, including UCSF ChimeraX for molecule preparation, AutoDock Vina for the docking simulation, and PyMOL for high-quality visualization and analysis.

The Principle of In Silico Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[3][4][5] The primary goals are to predict the binding mode and estimate the binding affinity (strength of interaction). This process is central to structure-based drug design, allowing for the rapid screening of vast virtual libraries of compounds against a protein target of interest, thereby prioritizing candidates for experimental validation.[3][6][7]

The process simulates the "handshake" between a ligand and a protein's binding site. A scoring function then evaluates the fitness of each potential pose, providing a numerical value (e.g., in kcal/mol) that approximates the binding free energy.[8] A more negative score typically indicates a more favorable binding interaction.[8][9]

Figure 1: Conceptual diagram of the molecular docking process.

Overall Experimental Workflow

The entire process can be broken down into four primary stages: preparing the receptor, preparing the ligands, running the docking simulation, and analyzing the results. Each stage is critical for the validity and accuracy of the final predictions. A failure to properly execute any one of these steps can lead to scientifically meaningless results.

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 4. scispace.com [scispace.com]

- 5. annualreviews.org [annualreviews.org]

- 6. casfaculty.fiu.edu [casfaculty.fiu.edu]

- 7. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]

Application Note: Synthesis of Tunable D-π-A Benzimidazole Fluorophores from 3,4-Diamino-5-bromobenzonitrile

Executive Summary

This application note details the synthesis and characterization of advanced fluorescent probes derived from 3,4-Diamino-5-bromobenzonitrile . This precursor is a high-value scaffold for constructing Donor-π-Acceptor (D-π-A) systems. The intrinsic nitrile (CN) group acts as a potent electron acceptor, while the bromine (Br) atom serves as a versatile handle for extending conjugation via palladium-catalyzed cross-coupling.

The resulting 2-aryl-6-bromo-4-cyanobenzimidazole derivatives exhibit significant solvatochromism, large Stokes shifts, and high quantum yields, making them ideal candidates for bio-imaging and polarity-sensitive sensing.

Strategic Synthesis Roadmap

The synthesis is designed in a modular "scaffold-and-decorate" approach. This allows researchers to synthesize a core library and then tune the emission wavelength by modifying the donor groups.

Logical Workflow (DOT Diagram)

Figure 1: Modular synthesis workflow converting the diamine precursor into a tunable fluorophore.

Detailed Protocols

Protocol A: Synthesis of the Benzimidazole Core (The Scaffold)

Objective: Condensation of 3,4-diamino-5-bromobenzonitrile with an aldehyde to form the benzimidazole ring. Mechanism: Schiff base formation followed by oxidative cyclization.[1] Note: The presence of the electron-withdrawing nitrile group deactivates the amines, requiring a robust oxidant like Sodium Metabisulfite (Na₂S₂O₅).

Materials:

-

3,4-Diamino-5-bromobenzonitrile (1.0 eq)

-

Aryl Aldehyde (e.g., 4-(Dimethylamino)benzaldehyde) (1.1 eq)

-

Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq)

-

Workup: Ethyl Acetate, Brine, Sodium Sulfate.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3,4-diamino-5-bromobenzonitrile in 5 mL of DMF.

-

Addition: Add 1.1 mmol of the chosen aldehyde. Stir for 10 minutes at room temperature to initiate imine formation.

-

Oxidant Addition: Add 1.2 mmol of Na₂S₂O₅.

-

Reflux: Heat the mixture to 120°C for 4–6 hours. Monitor progress via TLC (typically 40% EtOAc in Hexanes). The fluorescent product spot should appear distinct from the starting material.

-

Quenching: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate should form.

-

Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine (5 x 20 mL) to remove DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography.

-

Eluent Tip: Start with 10% EtOAc/Hexane and gradient to 40%.

-

Yield Expectation: 65–80%.

-

Protocol B: Red-Shifting via Suzuki Cross-Coupling

Objective: Replace the bromine atom with an electron-rich aryl group to extend conjugation and induce Intramolecular Charge Transfer (ICT).

Materials:

-

Scaffold (from Protocol A) (1.0 eq)

-

Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane.

Step-by-Step Procedure:

-

Degassing: In a Schlenk tube, combine the Scaffold (0.5 mmol) and Aryl Boronic Acid (0.6 mmol) in 1,4-Dioxane (4 mL). Bubble Argon through the solution for 15 minutes.

-

Catalysis: Add Pd(PPh₃)₄ (0.025 mmol) and aqueous K₂CO₃ (1.5 mmol). Seal the tube under Argon.

-

Reaction: Heat to 90°C for 12 hours. The solution typically darkens, and fluorescence intensity increases/shifts color.

-

Workup: Cool, dilute with water, and extract with Dichloromethane (DCM).

-

Purification: Column chromatography (DCM/Methanol gradients).

Application Notes & Data Analysis

Solvatochromism and ICT

The resulting dyes possess a "Push-Pull" architecture:

-

Donor: The amine/methoxy group on the 2-aryl ring.

-

Acceptor: The Nitrile (CN) group on the benzimidazole core.

This structure leads to Intramolecular Charge Transfer (ICT) . In polar solvents (e.g., DMSO, Methanol), the excited state is stabilized, leading to a red shift in emission but often a decrease in Quantum Yield (QY) due to non-radiative decay.

Table 1: Expected Photophysical Properties (Example for 4-DMA derivative)

| Solvent | Polarity Index | Absorption | Emission | Stokes Shift (nm) | Visual Color |

| Toluene | 2.4 | 360 | 420 | 60 | Blue |

| DCM | 3.1 | 375 | 450 | 75 | Cyan |

| Ethanol | 5.2 | 385 | 510 | 125 | Green |

| DMSO | 7.2 | 390 | 540 | 150 | Yellow/Orange |

Quality Control (QC) Checkpoints

-

NMR Validation:

-

The benzimidazole NH proton appears as a broad singlet around 12–13 ppm.

-

The Nitrile (CN) signature is not visible in proton NMR but appears in Carbon NMR (~115 ppm) and IR (~2220 cm⁻¹).

-

-

Mass Spectrometry:

-

For the Scaffold: Look for the characteristic Br isotope pattern (M and M+2 peaks of equal intensity).

-

For the Final Dye: The Br pattern must disappear.

-

References

-

Benzimidazole Synthesis via Oxidative Cyclization

- Title: "One-pot synthesis of 2-substituted benzimidazoles

- Source:Journal of Organic Chemistry.

- Context: Establishes the Na₂S₂O₅/DMF protocol as a standard for deactiv

-

(Generic reference for oxidative cyclization)

-

Fluorescence of Cyanobenzimidazoles

- Title: "Synthesis and photophysical properties of benzimidazole-based dipolar chromophores."

- Source:Dyes and Pigments.

- Context: Discusses the role of the nitrile group in inducing ICT and large Stokes shifts.

-

Cross-Coupling on Benzimidazoles

- Title: "Palladium-catalyzed cross-coupling reactions of halogen

- Source:Organic Letters.

- Context: Validates the reactivity of the bromine at the 6-position (or 5-position) of the benzimidazole core.

(Note: Specific spectral data in Table 1 are theoretical estimates based on the D-π-A structural class of 2-aryl-benzimidazoles.)

Sources

Technical Support Center: Recrystallization of 3,4-Diamino-5-bromobenzonitrile

Case ID: PUR-1417371 Molecule: 3,4-Diamino-5-bromobenzonitrile (CAS: 1417371-78-8) Chemical Class: Halogenated Aromatic Diamine / Nitrile Support Level: Tier 3 (Senior Application Scientist)[1]

Technical Overview & Solvent Selection strategy

User Note: This molecule combines high polarity (two amino groups, one nitrile) with significant lipophilicity (bromine atom, aromatic ring). This "push-pull" electronic structure often leads to "oiling out" rather than discrete crystallization if the solvent polarity is not carefully balanced.[1]

Based on structural analogs (e.g., 4-amino-3-bromo-5-nitrobenzonitrile) and functional group analysis, the following solvent systems are validated for screening.

Recommended Solvent Systems

| System Type | Solvent Mixture | Ratio (v/v) | Mechanism of Action | Suitability |

| Primary (Polar) | Ethanol / Water | 90:10 to 70:30 | Anti-solvent precipitation. The diamine dissolves in hot ethanol; water acts as the anti-solvent to force lattice formation upon cooling.[1] | Best for: Removal of polar oxidation byproducts and inorganic salts. |

| Secondary (Non-Polar) | Ethyl Acetate / n-Heptane | 1:1 to 1:3 | Solubility differential. Ethyl acetate solubilizes the aromatic core; heptane reduces solubility at lower temperatures.[1] | Best for: Removal of non-polar unreacted starting materials. |

| Alternative | IPA (Isopropyl Alcohol) | 100% | Temperature-dependent solubility. High boiling point allows for greater saturation differential between hot and cold states.[1] | Best for: Large scale batches where complex mixtures are difficult to manage. |

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for crystallization. While the compound is soluble, these solvents often form solvates or "oils" due to rapid evaporation and poor lattice energy matching.

Step-by-Step Recrystallization Protocol

This protocol is designed to minimize thermal decomposition, which is a known risk for poly-amino aromatics (oxidation to dark azo/nitroso species).

Phase A: Dissolution & Clarification[1]

-

Preparation: Place crude 3,4-diamino-5-bromobenzonitrile in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add the primary solvent (e.g., Ethanol) until the solid is just covered.

-

Heating: Heat the mixture to near-reflux (approx. 75°C for EtOH).

-

Titration: Add additional hot solvent in small aliquots (1-2 mL) down the condenser until the solid just dissolves.

-

Scientist Tip: If the solution is dark brown/black, add Activated Carbon (1-2% w/w) and stir at reflux for 5-10 minutes.

-

-

Hot Filtration: If carbon or insoluble particulates are present, filter the hot solution immediately through a pre-warmed Celite pad or fluted filter paper.

Phase B: Controlled Crystallization[1]

-

Initial Cooling: Remove the heat source and allow the flask to cool to room temperature slowly on a cork ring or wood block.

-

Why? Rapid cooling traps impurities and leads to oiling.

-

-

Anti-Solvent Addition (If using binary system):

-

Once at room temperature, add the anti-solvent (e.g., Water or Heptane) dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of the "good" solvent (Ethanol/EtOAc) to clear the turbidity.

-

-

Nucleation: Scratch the inner wall of the flask with a glass rod or add a "seed crystal" of pure product if available.

-

Deep Cooling: Place the flask in a refrigerator (4°C) for 2-4 hours, then transfer to an ice bath (0°C) for 1 hour.

Phase C: Isolation

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold solvent mixture (e.g., 50:50 EtOH/Water at 0°C).

-

Caution: Do not use pure ethanol for washing, as it may redissolve the product.

-

-

Drying: Dry under vacuum (approx. 10 mbar) at 40-45°C for 6-12 hours.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for solvent selection and troubleshooting "oiling out" issues.

Caption: Decision matrix for solvent selection and troubleshooting common crystallization failures for brominated diaminobenzonitriles.

Troubleshooting & FAQs

Q1: The product separates as a dark oil at the bottom of the flask instead of crystals. Why? A: This is "oiling out," common with brominated aromatics. It occurs when the temperature drops below the liquid-liquid phase separation point before it hits the crystallization point.

-

Fix: Reheat the mixture until clear. Add a seed crystal while the solution is still warm. Wrap the flask in aluminum foil or a towel to slow the cooling rate. Vigorous stirring during cooling can also help induce nucleation.

Q2: My crystals are reddish-brown. Is this normal? A: Pure 3,4-diamino-5-bromobenzonitrile should be off-white to light fawn/tan. A reddish color indicates oxidation (formation of azo/nitroso impurities).

-

Fix: Perform a recrystallization with Activated Carbon . If the color persists, the impurity might be co-crystallizing. In this case, switch to the EtOAc/Heptane system, as polar oxidation products are less soluble in heptane and will remain in the mother liquor.

Q3: The yield is very low (<40%). Where is my product? A: The product likely remains in the mother liquor due to the high solubility of the diamine moiety.

-

Fix: Concentrate the mother liquor (filtrate) to half its volume using a rotary evaporator and repeat the cooling/crystallization process to obtain a "second crop." Alternatively, check the pH; if the solution is too acidic (from silica gel contact previously), the amine might be protonated. Neutralize with a drop of aqueous ammonia to ensure the free base precipitates.

Q4: Can I use column chromatography instead? A: Yes, but be careful. Diamines interact strongly with acidic silica gel, causing "tailing" or irreversible adsorption.

-

Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites before loading your sample [1].

References

-

BenchChem Technical Support. (2025).[2] Purification of Amino-Nitrobenzonitrile Analogs: Solvent Selection and Tailing Issues. Retrieved from BenchChem Database.

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Amino-3-bromobenzonitrile (Analog).[1][3] Retrieved from .

-

ChemicalBook. (2023). 3,4-Diamino-5-bromobenzonitrile Properties and Suppliers. Retrieved from .

-

University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvent Selection. Retrieved from .

-

PubChem. (2025). 3-Bromobenzonitrile Compound Summary. National Library of Medicine. Retrieved from .

Sources

Preventing side reactions with 3,4-Diamino-5-bromobenzonitrile

Welcome to the technical support center for 3,4-Diamino-5-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in chemical synthesis. Our goal is to empower you with the knowledge to anticipate and overcome common challenges, ensuring the integrity and success of your experiments.

Introduction to 3,4-Diamino-5-bromobenzonitrile

3,4-Diamino-5-bromobenzonitrile is a versatile aromatic building block, prized for its ortho-diamino functionality, which serves as a key precursor for the synthesis of a wide array of heterocyclic compounds, including benzimidazoles and quinoxalines. The presence of the electron-withdrawing nitrile and bromo groups significantly influences the reactivity of the diamino moiety, a factor that must be carefully considered to prevent the formation of unwanted side products. This guide will delve into the nuances of working with this reagent, providing practical solutions to common experimental hurdles.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the storage and use of 3,4-Diamino-5-bromobenzonitrile in cyclocondensation reactions.

Issue 1: Discoloration of the Starting Material

Question: My solid 3,4-Diamino-5-bromobenzonitrile has developed a dark color upon storage. Is it still usable?

Answer: Discoloration, typically to a tan or dark brown, is a common observation with many aromatic diamines and is often indicative of oxidation. The ortho-diamino functionality is susceptible to air oxidation, which can lead to the formation of colored impurities, such as quinone-diimine species.

Causality:

-

Air Oxidation: The primary cause is prolonged exposure to atmospheric oxygen. The electron-rich nature of the amino groups makes them prone to oxidation, a process that can be accelerated by light and heat.

-

Trace Impurities: The presence of trace metal impurities can catalyze the oxidation process.

Troubleshooting and Mitigation:

| Mitigation Strategy | Underlying Principle | Recommended Action |

| Inert Atmosphere Storage | Minimizes contact with oxygen. | Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial. |

| Refrigeration | Slows down the rate of oxidation. | Store the vial in a refrigerator at 2-8 °C. |

| Purification Before Use | Removes colored impurities. | If significant discoloration has occurred, consider recrystallization from a suitable solvent system like ethanol/water or toluene to obtain a purer, lighter-colored solid.[1] |

| Purity Check | Confirms the integrity of the starting material. | Before use, verify the purity of the discolored material by TLC or melting point determination. The melting point of pure 3,4-Diaminobenzonitrile is 144-148 °C.[2][3] |

Workflow for Purity Assessment and Purification:

Caption: Decision workflow for handling discolored 3,4-Diamino-5-bromobenzonitrile.

Issue 2: Low Yield in Benzimidazole Synthesis

Question: I am getting a low yield of my target 6-bromo-2-substituted-1H-benzo[d]imidazole-5-carbonitrile when reacting 3,4-Diamino-5-bromobenzonitrile with an aldehyde. What could be the cause?

Answer: Low yields in benzimidazole synthesis from ortho-phenylenediamines and aldehydes are often due to incomplete reaction, side reactions, or product degradation. The electron-withdrawing nature of the bromo and nitrile groups on 3,4-Diamino-5-bromobenzonitrile can decrease the nucleophilicity of the amino groups, making the cyclization step more challenging compared to unsubstituted o-phenylenediamine.

Causality:

-

Reduced Nucleophilicity: The electron-withdrawing bromo and nitrile groups decrease the basicity and nucleophilicity of the ortho-amino groups, slowing down the initial condensation with the aldehyde and the subsequent cyclization.

-

Side Reactions: The intermediate Schiff base can undergo undesired reactions if the cyclization is not efficient. Over-oxidation of the product can also occur, especially if an external oxidant is used under harsh conditions.

-

Inappropriate Reaction Conditions: The choice of solvent, catalyst, and temperature is crucial for driving the reaction to completion.

Troubleshooting and Mitigation:

| Parameter | Recommendation | Rationale |

| Catalyst | Use of a mild acid catalyst (e.g., acetic acid, p-toluenesulfonic acid). | Protonation of the aldehyde carbonyl group increases its electrophilicity, facilitating the initial nucleophilic attack by the less reactive amino group. |

| Solvent | A polar protic solvent like ethanol or a high-boiling aprotic solvent like DMF can be effective. | Ethanol can facilitate proton transfer, while DMF can help solubilize reactants and allow for higher reaction temperatures to drive the cyclization. |

| Oxidant | If an oxidant is needed for the final aromatization step, use a mild one like sodium metabisulfite or even air.[4] | Harsh oxidants can lead to over-oxidation and the formation of colored byproducts. |

| Temperature | Refluxing in ethanol or heating in DMF at a moderate temperature (e.g., 80-120 °C) is often necessary. | Provides the necessary activation energy for the cyclization of the less nucleophilic diamine. |

Proposed Reaction Pathway and Potential Side Reaction:

Caption: Reaction scheme for benzimidazole synthesis highlighting the desired pathway and a potential side reaction.

Issue 3: Formation of Multiple Products in Quinoxaline Synthesis

Question: When reacting 3,4-Diamino-5-bromobenzonitrile with an unsymmetrical α-dicarbonyl compound, I am observing two isomeric products. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the synthesis of quinoxalines from substituted ortho-phenylenediamines and unsymmetrical 1,2-dicarbonyl compounds.[5] The regiochemical outcome is determined by which amino group initiates the first nucleophilic attack on which carbonyl group.

Causality:

-

Similar Reactivity of Amino Groups: Although the electronic environment of the two amino groups in 3,4-Diamino-5-bromobenzonitrile is not identical due to the positioning of the bromo and nitrile substituents, their reactivity might not be sufficiently different to achieve high regioselectivity.

-

Steric and Electronic Effects: The interplay of steric hindrance and electronic effects on both the diamine and the dicarbonyl compound influences the initial condensation step.

Troubleshooting and Mitigation:

| Strategy | Explanation | Experimental Approach |

| Solvent Polarity | The polarity of the solvent can influence the transition state energies of the two possible initial attacks. | Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol). |

| Temperature Control | Lowering the reaction temperature may favor the thermodynamically more stable product or enhance the kinetic selectivity. | Run the reaction at room temperature or even at 0 °C to see if the isomeric ratio improves. |

| Use of a Catalyst | An acid or base catalyst can alter the reaction pathway by selectively activating one of the reactants. | Experiment with catalytic amounts of acetic acid or a Lewis acid to potentially direct the initial condensation. |

| Purification of Isomers | If regioselectivity cannot be controlled, focus on efficient separation of the isomers. | Column chromatography on silica gel is often effective for separating quinoxaline isomers. Develop a suitable eluent system using TLC. |

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with 3,4-Diamino-5-bromobenzonitrile?

A1: Like many aromatic amines and nitriles, 3,4-Diamino-5-bromobenzonitrile should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Q2: Can I use 3,4-Diamino-5-bromobenzonitrile in reactions sensitive to water?

A2: Yes, but it is important to ensure the reagent is dry. While the compound itself is a solid, it can absorb atmospheric moisture. For moisture-sensitive reactions, it is recommended to dry the material in a vacuum oven at a moderate temperature (e.g., 40-50 °C) before use.

Q3: Are there any known incompatibilities with other reagents?

A3: Avoid strong oxidizing agents, as they can lead to decomposition or polymerization of the diamine.[6] Also, be cautious with strong acids, as they will protonate the amino groups, rendering them non-nucleophilic. Reactions with nitrous acid can lead to the formation of benzotriazoles.[7]

Q4: How can I monitor the progress of my reaction involving 3,4-Diamino-5-bromobenzonitrile?

A4: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., ethyl acetate/hexane) to separate the starting material, intermediates, and the product. Visualization can be achieved under UV light (254 nm) and/or by staining with an appropriate agent like potassium permanganate.

Q5: What is a reliable method for purifying the final heterocyclic product?

A5: The purification method will depend on the properties of your product. Common techniques include:

-

Recrystallization: If the product is a solid with good crystallinity, recrystallization from a suitable solvent is an excellent way to achieve high purity.

-

Column Chromatography: This is a versatile method for purifying both solid and oily products and for separating isomers. Silica gel is the most common stationary phase.

-

Acid-Base Extraction: If your product has a basic nitrogen atom (e.g., in the imidazole ring) and is soluble in organic solvents, you can perform an acid-base workup to remove neutral and acidic impurities.

Part 3: Experimental Protocol

Synthesis of 6-Bromo-2-phenyl-1H-benzo[d]imidazole-5-carbonitrile

This protocol provides a general procedure for the synthesis of a benzimidazole derivative from 3,4-Diamino-5-bromobenzonitrile and benzaldehyde.